molecular formula C14H13N3O3S B10867058 ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

Cat. No.: B10867058
M. Wt: 303.34 g/mol
InChI Key: IUZPZQBUWCLOSF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a complex organic compound with the molecular formula C13H11N3O3S It is a derivative of benzothiazole and pyrazole, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the pyrazole ring. The reaction conditions often include the use of catalysts such as iodine or samarium triflate, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or pyrazole rings.

Scientific Research Applications

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Biological Activity

Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₉N₃O₃S
  • Molecular Weight : 249.286 g/mol
  • CAS Number : 20474-55-9
  • Density : 1.317 g/cm³
  • Boiling Point : 377°C

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazolone intermediates. This reaction is often catalyzed by bases or acids, leading to the formation of the desired ester. Various synthetic routes have been explored to optimize yield and purity, with some methods utilizing green chemistry principles to minimize environmental impact.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal pathogens. For instance:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

These results indicate potential applications in treating fungal infections.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various biological models:

  • Diabetes Model : In a study involving diabetic rats, this compound demonstrated hypoglycemic effects comparable to glibenclamide, indicating its potential as an antidiabetic agent .
  • Anti-inflammatory Activity : Another study highlighted the compound's anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. The compound showed a dose-dependent reduction in TNF-alpha and IL-6 levels .
  • Cancer Research : Preliminary investigations into its anticancer properties have revealed that this compound can induce apoptosis in cancer cell lines such as HCT116 and HeLa, suggesting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C14H13N3O3S/c1-2-20-13(19)8-9-7-12(18)17(16-9)14-15-10-5-3-4-6-11(10)21-14/h3-7,16H,2,8H2,1H3

InChI Key

IUZPZQBUWCLOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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